molecular formula C12H21NO3 B13460679 Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B13460679
M. Wt: 227.30 g/mol
InChI Key: JUZZAPPGMHBZOG-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate protecting group, a methyl substituent at the 3-position, and a 2-oxoethyl moiety. This structure combines steric protection (via the tert-butyl group) with reactive ketone functionality, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-13)6-8-14/h8H,5-7,9H2,1-4H3

InChI Key

JUZZAPPGMHBZOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1-carboxylate with an appropriate oxoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in metabolism and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The target compound’s reactivity and applications can be contextualized by comparing it to analogs with modified substituents:

Compound Key Substituents Synthetic Yield/Purity Notable Properties
Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate (Target) 3-methyl, 3-(2-oxoethyl) N/A Combines steric bulk (methyl) with ketone reactivity; potential for further alkylation
(2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate Silyl-protected hydroxymethyl, 7-oxooctylphenyl 99% purity Hydrophobic silyl group enhances lipophilicity; used in anticancer agent research
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate 4-octylphenyl ketone 62% purity Long alkyl chain improves membrane permeability; lower purity suggests synthesis challenges
(S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate Unsubstituted 3-(2-oxoethyl) N/A Simpler structure with high similarity (0.96); likely a precursor for functionalization
tert-Butyl (2S)-2-({...}spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate Spiro-oxindole core, triisopropylsilyl ethynyl 94% yield, m.p. 99°C High-yield synthesis; chiral spiro system for stereoselective drug design

Key Observations :

  • Steric and Electronic Effects : The tert-butyl group in the target compound enhances stability during synthesis, whereas silyl ethers (e.g., in ) introduce hydrolytic lability, requiring careful handling.
  • Functional Group Reactivity : The 2-oxoethyl group enables nucleophilic additions (e.g., Grignard reactions) or reductions, distinguishing it from hydroxymethyl or aryl-substituted analogs .
  • Synthetic Challenges : Lower yields (e.g., 62% in ) in analogs with bulky aryl groups highlight the impact of substituents on reaction efficiency.
Physicochemical Properties
  • Melting Points : Spiro-pyrrolidine-oxindole derivatives (e.g., ) exhibit higher melting points (99°C) due to rigid spiro systems, whereas linear analogs like the target compound likely have lower melting points.
  • Optical Activity : Chiral analogs (e.g., with [α]D²⁶ = -31.6) underscore the importance of stereochemistry in biological activity, suggesting the target compound’s enantiomers may require resolution for specific applications.

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